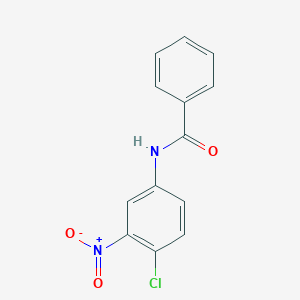

N-(4-chloro-3-nitrophenyl)benzamide

Descripción

N-(4-chloro-3-nitrophenyl)benzamide is a benzamide derivative characterized by a 4-chloro-3-nitro-substituted aniline moiety linked to a benzoyl group. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting kinases, anticancer agents, and antimicrobial compounds . Its structure combines electron-withdrawing substituents (chloro and nitro groups) that influence electronic distribution, solubility, and binding affinity. Synthetically, it is typically prepared via coupling reactions between benzoic acid derivatives and substituted anilines using reagents like thionyl chloride (SOCl₂) or DCC (N,N'-dicyclohexylcarbodiimide) .

Propiedades

Número CAS |

63565-15-1 |

|---|---|

Fórmula molecular |

C13H9ClN2O3 |

Peso molecular |

276.67 g/mol |

Nombre IUPAC |

N-(4-chloro-3-nitrophenyl)benzamide |

InChI |

InChI=1S/C13H9ClN2O3/c14-11-7-6-10(8-12(11)16(18)19)15-13(17)9-4-2-1-3-5-9/h1-8H,(H,15,17) |

Clave InChI |

FZDNNZQRJIMJLJ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |

SMILES canónico |

C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

The physicochemical and biological properties of benzamide derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:

Key Observations :

- Electron-withdrawing groups (e.g., -NO₂, -Cl) enhance electrophilicity, influencing reactivity in nucleophilic substitution reactions .

- Methoxy groups (-OCH₃) improve aqueous solubility but reduce lipophilicity, affecting membrane permeability .

- Trifluoromethyl (-CF₃) and fluoro substituents increase metabolic stability and lipophilicity, critical for CNS-targeting drugs .

Anticancer Potential

- N-(4-chloro-3-nitrophenyl)benzamide derivatives exhibit moderate anticancer activity, with IC₅₀ values in the micromolar range. Fluorinated analogues (e.g., 2,3,4-trifluorobenzamide) show enhanced affinity for tyrosine kinases due to increased hydrophobic interactions .

- 4-Methyl-N-(4-chloro-3-nitrophenyl)-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide (V): This imatinib analogue demonstrates improved kinase inhibition, attributed to the pyridinylpyrimidinyl group’s ability to occupy hydrophobic pockets in ATP-binding sites .

Antimicrobial Activity

ADMET and Pharmacokinetic Profiles

- Methoxy-Substituted Analogues : Lower LogP (~2.1) and reduced toxicity, suitable for oral administration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.